1-((1-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
The compound 1-((1-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a heterocyclic molecule featuring a pyrrolidin-2-one core linked to a 1,2,3-triazole ring, an azetidine group, and a substituted 2,3-dihydrobenzofuran moiety. The structural complexity arises from the fusion of multiple pharmacophoric elements:
Properties
IUPAC Name |
1-[[1-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-22(2)9-15-5-3-6-18(21(15)31-22)30-14-20(29)26-12-17(13-26)27-11-16(23-24-27)10-25-8-4-7-19(25)28/h3,5-6,11,17H,4,7-10,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPADTVCLDEVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CC(C3)N4C=C(N=N4)CN5CCCC5=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features
The compound’s uniqueness lies in its hybrid architecture. Below is a comparison with structurally related compounds (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Diversity: The target compound’s triazole-azetidine combination contrasts with the benzimidazole-isopentyl groups in . The dihydrobenzofuran moiety in the target compound may confer improved oxidative stability over simple phenyl rings in , as seen in other drug candidates .
Functional Group Impact: The azetidine ring’s smaller size (vs. The dimethyl substituents on the dihydrobenzofuran in the target compound likely enhance lipophilicity, favoring blood-brain barrier penetration compared to the dimethylphenyl group in .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability:
- The target compound’s triazole and acetyloxy groups may improve aqueous solubility relative to the benzimidazole-based analog , which relies on lipophilic substituents for membrane permeability.
- The azetidine ring’s strain could reduce metabolic stability compared to the more flexible isopentyl chain in , necessitating formulation optimization .
Antimicrobial Activity:
- However, the azetidine group’s impact on efficacy remains unverified.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
